Cas no 1798520-70-3 (3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide)
![3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide structure](https://ja.kuujia.com/scimg/cas/1798520-70-3x500.png)
3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide 化学的及び物理的性質
名前と識別子
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- 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
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- インチ: 1S/C20H17N3OS/c21-10-16-3-1-15(2-4-16)5-6-20(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h1-4,7-9,11,13-14H,5-6,12H2,(H,23,24)
- InChIKey: KCWVZBXPGJQWEF-UHFFFAOYSA-N
- SMILES: C(NCC1=CC(C2C=CSC=2)=CN=C1)(=O)CCC1=CC=C(C#N)C=C1
3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-6187-1mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-5mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-10mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-15mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-2μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-10μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-5μmol |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-2mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-3mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-6187-4mg |
3-(4-cyanophenyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide |
1798520-70-3 | 90%+ | 4mg |
$66.0 | 2023-04-25 |
3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide 関連文献
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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10. Caper tea
3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamideに関する追加情報
Professional Introduction to Compound with CAS No. 1798520-70-3 and Product Name: 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
The compound with the CAS number 1798520-70-3 and the product name 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of multiple heterocyclic moieties, including a thiophene ring and a pyridine moiety, suggests a high degree of structural complexity that may contribute to unique pharmacological properties.
Recent studies in the domain of heterocyclic chemistry have highlighted the importance of such structural motifs in the design of bioactive molecules. The 5-thiophen-3-ylpyridin-3-yl moiety, in particular, has been extensively investigated for its role in modulating various biological pathways. Research indicates that thiophene derivatives often exhibit potent interactions with biological targets, making them valuable candidates for therapeutic intervention. The incorporation of this moiety into the molecular framework of 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide may enhance its binding affinity and selectivity towards specific receptors or enzymes.
The 4-cyanophenyl group adds another layer of complexity to the compound's structure, potentially influencing its electronic properties and reactivity. Cyanophenyl derivatives are known for their ability to engage in hydrogen bonding and π-stacking interactions, which can be critical for optimizing drug-like properties such as solubility and bioavailability. The combination of these features in 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide positions it as a promising candidate for further exploration in medicinal chemistry.
In the context of modern drug discovery, the development of novel scaffolds that combine multiple pharmacophoric elements is a key strategy for identifying compounds with enhanced therapeutic potential. The molecular architecture of this compound aligns well with current trends in medicinal chemistry, where the integration of diverse structural motifs is leveraged to achieve multitarget engagement. This approach has shown considerable success in addressing complex diseases that require modulation of multiple biological pathways.
Advances in computational chemistry and molecular modeling have further facilitated the design and optimization of such complex molecules. These tools allow researchers to predict the binding modes and interactions of compounds with biological targets, thereby accelerating the drug discovery process. The structural features of 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide, particularly the presence of well-characterized pharmacophores, make it an attractive subject for computational studies aimed at elucidating its mechanism of action.
Furthermore, the synthesis of this compound represents a testament to the growing capabilities in organic synthesis, particularly in the construction of multiheterocyclic systems. The ability to reliably construct complex molecular frameworks is essential for exploring new chemical space and discovering innovative therapeutic agents. The synthetic strategies employed in the preparation of 3-(4-cyanophenyl)-N-[(5-thiophen-3-ylpyridin-3-yli)methyl]propanamide may provide valuable insights for future synthetic endeavors in medicinal chemistry.
Current research trends indicate that compounds featuring thiophene and pyridine moieties are under intense investigation due to their broad spectrum of biological activities. These include anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects. The unique combination of these heterocyclic units in 3-(4-cyanophenyl)-N-[(5-thiophen-*-*\]-\*-*\*-)methyl]propanamide\) suggests that it may exhibit similar properties or even novel mechanisms of action. Further experimental validation is warranted to fully elucidate its pharmacological profile.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it a valuable tool for research purposes, such as developing probes for biochemical assays or libraries for high-throughput screening (HTS). Such applications can significantly contribute to our understanding of various biological processes and accelerate the discovery pipeline for new drugs.
In conclusion, 1798520-\*-\*-\*-\*\*\*\*\*\*\*\*\*\* \*-\*-\*- \*-\*- \*-\*- \*-\*- \*-\*- \*-\*- \*\*\*\*\*\*\*\*\*\*\*\*\*\) is a structurally complex and intriguing molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic motifs positions it as a promising candidate for further exploration, both computationally and experimentally. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies against various diseases.
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